![molecular formula C9H6N4OS B5641758 2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5641758.png)

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

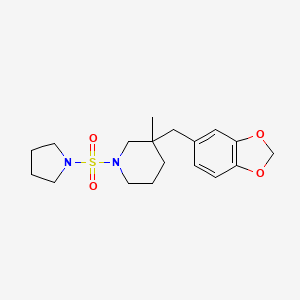

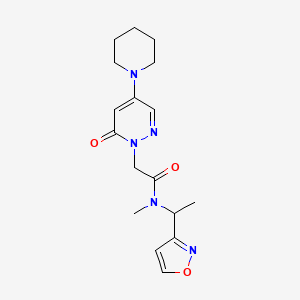

“2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” is a chemical compound with the molecular formula C9H6N4OS. Its average mass is 218.235 Da and its monoisotopic mass is 218.026230 Da .

Synthesis Analysis

The synthesis of 2-amino-4H-3,1-benzothiazin-4-ones has been achieved by an oxidation/decarboxylative cyclization process using tert-butyl hydroperoxide (TBHP) and isothiocyanates . Initially, isatins were converted through a Baeyer–Villiger-type oxidation via the TBHP/Na2CO3-mediated nucleophilic attack leading to intermediate isatoic anhydrides .Molecular Structure Analysis

The molecular structure of “2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” consists of a triazino ring fused with a benzothiazol ring. The compound also contains an amino group attached to the 4H position of the triazino ring .科学研究应用

Chemical Properties

The compound “2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one” has a molecular formula of C9H6N4O2 . It has an average mass of 202.169 Da and a monoisotopic mass of 202.049072 Da .

Inhibitory Activity

This compound has been used in the synthesis and evaluation of the inhibitory activity of a series of substituted benzimidazoles and small benzothiadiazoles on rat liver methionine synthase . This suggests its potential use in the development of new drugs and treatments.

Acyl-Enzyme Inhibitors

2-Amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one compounds have been a subject of particular interest in medicinal chemistry, mainly because of their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases .

Anticonvulsant Activity

The compounds were evaluated in vivo for anticonvulsant activity by the maximal electroshock seizure (MES) test . This indicates its potential use in the treatment of epilepsy and other seizure disorders.

Anti-Nociceptive Activity

The compound has also been evaluated for anti-nociceptive activity by the thermal stimulus technique . This suggests its potential use in the development of new analgesics and pain management treatments.

Neurotoxicity

The compound’s neurotoxicity was evaluated by the rotarod method . This is important in assessing the safety and potential side effects of the compound when used in neurological applications.

属性

IUPAC Name |

2-amino-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4OS/c10-7-11-8(14)13-5-3-1-2-4-6(5)15-9(13)12-7/h1-4H,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRROVMLBBCPUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=NC(=NC3=O)N)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,6-dimethyl-2-pyrimidinyl)-6-methyl-5-(3-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5641679.png)

![4-[4-(1H-imidazol-1-yl)benzoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5641683.png)

![4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5641690.png)

![(3R*,5R*)-N-[1-(2-methylbenzyl)cyclopropyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5641710.png)

![2-{2-[2-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5641724.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5641732.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5641737.png)

![2-benzyl-9-[4-(1H-pyrazol-4-yl)butanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641751.png)

![3,5-dichloro-4-methyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B5641766.png)